molecular formula C18H35NO2 B14241363 Ethyl 3-(dodecylamino)but-2-enoate CAS No. 219991-89-6

Ethyl 3-(dodecylamino)but-2-enoate

Cat. No.: B14241363
CAS No.: 219991-89-6
M. Wt: 297.5 g/mol
InChI Key: BVCGXRWHUSGSAN-UHFFFAOYSA-N
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Description

Ethyl 3-(dodecylamino)but-2-enoate is a β-enamino ester characterized by a dodecyl (C12) alkyl chain attached to the amino group at the β-position of the but-2-enoate backbone. This compound belongs to a broader class of enamino esters, which are widely studied for their roles in organic synthesis, particularly in the formation of heterocycles and as intermediates in pharmaceuticals .

Properties

CAS No.

219991-89-6

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

ethyl 3-(dodecylamino)but-2-enoate

InChI

InChI=1S/C18H35NO2/c1-4-6-7-8-9-10-11-12-13-14-15-19-17(3)16-18(20)21-5-2/h16,19H,4-15H2,1-3H3

InChI Key

BVCGXRWHUSGSAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(dodecylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dodecylamine under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the amine to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 50-60°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sodium ethoxide can further enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecylamino)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(dodecylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents and emulsifiers

Mechanism of Action

The mechanism of action of ethyl 3-(dodecylamino)but-2-enoate involves its interaction with biological membranes. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The compound may also interact with specific molecular targets such as enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Ethyl 3-(dodecylamino)but-2-enoate shares a core β-enamino ester structure with analogs differing in the amino or aryl substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(benzylamino)but-2-enoate Benzyl (C6H5CH2) C13H17NO2 194.19 Intermediate for heterocycle synthesis; TCCA-catalyzed synthesis
Ethyl 3-(methylamino)but-2-enoate Methyl (CH3) C7H13NO2 143.18 Higher volatility; limited lipophilicity
Ethyl 3-(4-fluorophenyl)but-2-enoate 4-Fluorophenyl (C6H4F) C12H13FO2 208.23 Enhanced electronic effects for drug design
Ethyl 3-methylbut-2-enoate Methyl (no amino group) C7H12O2 128.17 Lacks amino functionality; used in fragrances

Key Observations :

  • Lipophilicity: The dodecylamino group confers significant hydrophobicity compared to benzylamino (logP ~3.5 estimated) or methylamino (logP ~1.2) analogs, making it suitable for lipid-based formulations .
  • Reactivity: Amino substituents enable nucleophilic reactions (e.g., cyclizations), whereas aryl groups (e.g., 4-fluorophenyl) enhance conjugation and stability .
  • Synthetic Efficiency: Ethyl 3-(benzylamino)but-2-enoate is synthesized via TCCA-catalyzed condensation (15-minute completion) , whereas aryl-substituted analogs often require transition-metal catalysts or prolonged heating .
Spectroscopic and Computational Data
  • NMR Analysis: Ethyl 3-(benzylamino)but-2-enoate exhibits distinct 1H-NMR signals at δ 5.91 ppm (enamine proton) and δ 3.61 ppm (ester methyl), with 13C shifts consistent with conjugation between the enamine and ester groups . Density functional theory (DFT) calculations for similar compounds show strong correlation (R² >0.98) between experimental and predicted 13C shifts, validating structural assignments .
  • IR Spectroscopy: The C=O stretch in ethyl 3-(benzylamino)but-2-enoate appears at 1647 cm⁻¹, redshifted compared to non-conjugated esters (1752 cm⁻¹), due to enamine resonance .

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